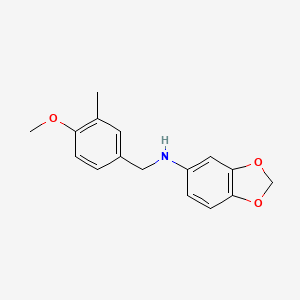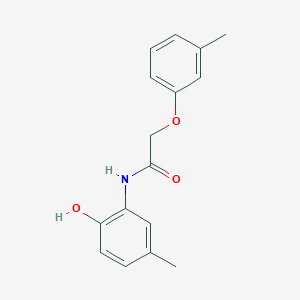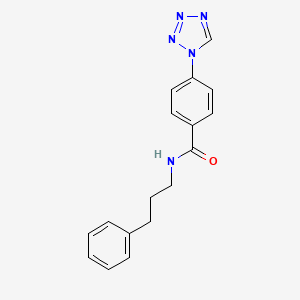![molecular formula C24H20O4 B5119959 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, also known as NPD1, is a potent neuroprotective agent with anti-inflammatory properties. It is a synthetic derivative of the endogenous neuroprotective mediator 10,17S-docosatriene, which is formed by the action of 15-lipoxygenase-1 (15-LOX-1) on docosahexaenoic acid (DHA). NPD1 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases.
Mécanisme D'action
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one exerts its neuroprotective effects by activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which regulates the expression of genes involved in inflammation, oxidative stress, and cell survival. This compound also inhibits the activation of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
This compound has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types, including neurons, astrocytes, and microglia. It also promotes the survival and differentiation of neural stem cells. In animal models, this compound has been shown to improve cognitive function, reduce neuronal damage, and enhance neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is its potent neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one could focus on its potential therapeutic applications in other diseases, such as traumatic brain injury and multiple sclerosis. It could also investigate the mechanisms underlying its effects on neural stem cells and its potential use in regenerative medicine. Additionally, studies could explore the use of this compound in combination with other neuroprotective agents to enhance its efficacy.
Méthodes De Synthèse
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be synthesized by the reaction of 2-naphthylacetic acid with propyl bromide to form 2-(2-naphthyl)propionic acid, which is then converted to the corresponding acid chloride by treatment with thionyl chloride. The acid chloride is then reacted with 4-hydroxycoumarin in the presence of a base such as triethylamine to yield this compound.
Applications De Recherche Scientifique
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
Propriétés
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-2-5-18-13-24(26)28-23-14-20(10-11-21(18)23)27-15-22(25)19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-14H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQBNXRWUIOIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)